((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane
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Overview
Description
((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane is a chemical compound with the molecular formula C19H20OSi. It is known for its unique structure, which includes a fluoranthene moiety linked to a trimethylsilane group via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane typically involves the reaction of 2,3-dihydrofluoranthen-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,3-Dihydrofluoranthen-1-ol+Trimethylsilyl chloride→((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane+HCl
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation or chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoranthenone derivatives.
Reduction: Reduction reactions can convert the fluoranthene moiety to more saturated hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides (e.g., NaCl) or alkoxides (e.g., NaOCH3) can be employed under basic conditions.
Major Products
Oxidation: Fluoranthenone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted fluoranthene derivatives depending on the nucleophile used
Scientific Research Applications
((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique electronic properties.
Catalysis: It can be used as a ligand or a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane in chemical reactions involves the activation of the fluoranthene moiety and the trimethylsilyl group. The fluoranthene moiety can participate in π-π interactions and electron transfer processes, while the trimethylsilyl group can stabilize reaction intermediates through hyperconjugation and inductive effects .
Comparison with Similar Compounds
Similar Compounds
- ((2,3-Dihydrofluoranthen-1-yl)oxy)triethylsilane
- ((2,3-Dihydrofluoranthen-1-yl)oxy)dimethylsilane
- ((2,3-Dihydrofluoranthen-1-yl)oxy)phenylsilane
Uniqueness
((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane is unique due to its specific combination of a fluoranthene moiety and a trimethylsilyl group. This combination imparts distinct electronic and steric properties, making it valuable in various chemical transformations and applications .
Properties
CAS No. |
83291-47-8 |
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Molecular Formula |
C19H20OSi |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,3-dihydrofluoranthen-1-yloxy(trimethyl)silane |
InChI |
InChI=1S/C19H20OSi/c1-21(2,3)20-17-12-11-13-7-6-10-15-14-8-4-5-9-16(14)19(17)18(13)15/h4-10H,11-12H2,1-3H3 |
InChI Key |
BEWALQUFYITCQG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C2C3=CC=CC=C3C4=CC=CC(=C42)CC1 |
Origin of Product |
United States |
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